1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 136994-98-4
VCID: VC17192491
InChI: InChI=1S/C15H11N3O2S/c19-18(20)11-5-3-4-10(8-11)15-17-13-7-2-1-6-12(13)16-14(17)9-21-15/h1-8,15H,9H2
SMILES:
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)-

CAS No.: 136994-98-4

Cat. No.: VC17192491

Molecular Formula: C15H11N3O2S

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- - 136994-98-4

Specification

CAS No. 136994-98-4
Molecular Formula C15H11N3O2S
Molecular Weight 297.3 g/mol
IUPAC Name 1-(3-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole
Standard InChI InChI=1S/C15H11N3O2S/c19-18(20)11-5-3-4-10(8-11)15-17-13-7-2-1-6-12(13)16-14(17)9-21-15/h1-8,15H,9H2
Standard InChI Key JPYOBZYHHWLYHI-UHFFFAOYSA-N
Canonical SMILES C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₅H₁₁N₃O₂S and a molecular weight of 297.3 g/mol. Its IUPAC name, 1-(3-nitrophenyl)-1,3-dihydro- thiazolo[3,4-a]benzimidazole, reflects the fusion of a thiazole ring (positions 1–3) with a benzimidazole system (positions 3a–8a) and a 3-nitrophenyl group at position 1 . Key physicochemical properties include:

PropertyValueSource
CAS Registry Number136994-98-4
Molecular Weight297.3 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Spectral Data and Structural Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure. For analogous thiazolobenzimidazoles, ¹H-NMR spectra typically show:

  • δ 4.3–4.6 ppm: Doublets for the diastereotopic protons at C-3 of the thiazole ring .

  • δ 6.8–8.1 ppm: Multiplet signals for aromatic protons from the benzimidazole and nitrophenyl groups .

  • δ 3.6–3.8 ppm (if present): Methoxy substituents in modified derivatives .

¹³C-NMR data for related compounds reveal signals at:

  • δ 28–30 ppm: C-3 of the thiazole ring .

  • δ 110–160 ppm: Aromatic carbons from the benzimidazole and nitrophenyl moieties .

Synthetic Methodologies

General Synthesis of Thiazolobenzimidazoles

The synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles typically involves:

  • Cyclocondensation: Reaction of 2-mercaptobenzimidazole with α-halo ketones or aldehydes .

  • Aryl Substitution: Introduction of aryl groups (e.g., 3-nitrophenyl) via Ullmann coupling or nucleophilic aromatic substitution .

For 1-(3-nitrophenyl)- derivatives, a representative protocol includes:

  • Step 1: Synthesis of the thiazolo[3,4-a]benzimidazole core using 2-mercaptobenzimidazole and chloroacetaldehyde .

  • Step 2: Nitration of the phenyl ring at position 3 using nitric acid/sulfuric acid, followed by purification via column chromatography.

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring nitration occurs exclusively at the 3-position of the phenyl ring.

  • Stability: The nitro group may undergo reduction under harsh reaction conditions, necessitating controlled environments .

Structural and Electronic Features

X-ray Crystallography (Hypothetical Analysis)

While no crystal structure is reported for this specific derivative, analogs like 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole exhibit:

  • Planar benzimidazole core: Facilitates π-π stacking interactions .

  • Twisted thiazole ring: Dihedral angle of ~30° relative to the benzimidazole plane .

Computational Insights

Density functional theory (DFT) studies on similar compounds predict:

  • Electron-withdrawing effects: The nitro group reduces electron density at C-1, enhancing electrophilicity.

  • Frontier molecular orbitals: Lowest unoccupied molecular orbital (LUMO) localized on the nitro group, suggesting sites for nucleophilic attack.

Applications in Drug Development

Lead Optimization Strategies

To address limitations, researchers propose:

  • Nitro group replacement: Substituting with cyano or trifluoromethyl groups to reduce toxicity.

  • Prodrug approaches: Masking the nitro group as a phosphate ester to improve solubility .

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